New fuchsin free base

histology quality control dye standardization

Batch variability in generic Basic Fuchsin (>20% homolog ratio differences) compromises staining reproducibility and Schiff-base formation. New Fuchsin free base (CAS 25739-74-6) eliminates this variability as a single, well-characterized triaminotriphenylmethane entity (C₂₂H₂₃N₃, MW 329.45). • Enables direct Schiff-base condensation with tissue aldehydes without pre-activation, unlike chloride salts. • Provides stable acid-fast bacillary staining in Ziehl-Neelsen protocols where pararosaniline-dominant lots fail. • >95% purity via preparative chromatography supports defined photophysical characterization for photosensitizer development.

Molecular Formula C22H23N3
Molecular Weight 329.4g/mol
CAS No. 25739-74-6
Cat. No. B346759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNew fuchsin free base
CAS25739-74-6
Molecular FormulaC22H23N3
Molecular Weight329.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N
InChIInChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3
InChIKeyMUFPRITXEIBEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

New Fuchsin Free Base: Single-Entity Chromogen


New Fuchsin free base (CAS 25739‑74‑6) is the chemically defined, non‑salt form of C.I. Basic Violet 2, a triaminotriphenylmethane dye with the molecular formula C₂₂H₂₃N₃ and a mass of 329.45 g mol⁻¹ . Unlike the historically ubiquitous “Basic Fuchsin,” which is an undefined mixture of pararosaniline, rosaniline, magenta II, and new fuchsin [1], the free base is supplied as a single, well‑characterized entity. This distinction is critical for applications that demand batch‑to‑batch reproducibility and defined reactivity, such as Schiff‑base formation where the free amine is obligatory [2].

Single-entity chromogen ensures batch-to-batch reproducibility for standardized staining protocols.
Free base form provides direct Schiff-base reactivity without pre-activation.
Eliminates homolog mixture variability common in commercial Basic Fuchsin.

Why Basic Fuchsin Cannot Replace New Fuchsin Free Base


Commercial ‘Basic Fuchsin’ is a variable mixture whose homolog ratios can differ by >20 % between lots, directly altering staining kinetics and spectral output [1]. Replacing New Fuchsin free base with the more common chloride salt (CAS 3248‑91‑7) changes the reactive species from a neutral imine to a protonated iminium ion, eliminating the capacity for controlled Schiff‑base formation [2]. Even among single‑entity fuchsin analogs, aqueous solubility varies 4‑fold (1.13 % vs. 0.26 % for pararosaniline), dictating usable concentration ranges in aqueous protocols [3]. The quantitative evidence below demonstrates that the free base form provides measurable and meaningful differentiation that generic substitution erodes.

Target (New Fuchsin Free Base)
Potential Substitute
Single defined entity with known composition
Basic Fuchsin: variable homolog mixture; lot ratios can differ >20%, altering staining kinetics
Reactive free imine for direct Schiff-base formation
New Fuchsin chloride salt: iminium ion form is unreactive toward aldehydes without deprotonation
Aqueous solubility supports higher-concentration stock solutions
Pararosaniline: markedly lower solubility limits usable concentration ranges in aqueous protocols

New Fuchsin Free Base: Comparative Evidence


Compositional Fidelity: Single Entity vs. Uncontrolled Mixture

A commercial sample labeled ‘New Fuchsin’ was resolved by RP‑HPLC into three components: New Fuchsin (71.6 ± 0.4 %), Magenta II (25.2 ± 0.2 %), and Magenta I (2.8 ± 0.1 %) [1]. In contrast, New Fuchsin free base (CAS 25739‑74‑6) is obtained as a single chromatographic entity with a purity >95 % after preparative isolation, whereas co‑isolated Magenta II reaches only 92 % purity under the same conditions [1]. This compositional definition eliminates the 25 % contamination with lower‑homolog dyes inherent to commercial ‘New Fuchsin’ chloride.

Compositional Fidelity
Head-to-head
Single entity; >95% purity after preparative isolation Commercial ‘New Fuchsin’ chloride: 71.6% NF + 25.2% Magenta II + 2.8% Magenta I
Eliminates ~28% homolog contamination, supporting reproducible staining workflows.
RP-HPLC and preparative chromatography; data from Montes de Oca et al. (2010).
histology quality control dye standardization

Aqueous Solubility Advantage Over Pararosaniline

New Fuchsin exhibits an aqueous solubility of 1.13 % (w/v), whereas pararosaniline—the component recommended for Feulgen standards—reaches only 0.26 % [1][2]. This 4.3‑fold difference dictates the maximum concentration achievable in water‑based staining solutions without co‑solvents, directly influencing staining intensity and reagent shelf‑life.

Aqueous Solubility
Reported
1.13% (w/v) Pararosaniline: 0.26% (w/v)
4.3-fold higher solubility enables more concentrated stock solutions for automated platforms.
Solubility values from StainsFile and Conn’s Biological Stains; cross-source verification recommended.
histology solubility formulation

Bathochromic Shift vs. Lower Homologs

Cytophotometric analysis of pure fuchsin analogs in Feulgen‑stained nuclei revealed a consistent bathochromic shift of the absorption maximum from pararosaniline (lowest λₘₐₓ) to New Fuchsin (highest λₘₐₓ) of approximately 8 nm [1]. Independent measurements place the New Fuchsin λₘₐₓ at 554 nm , whereas pararosaniline absorbs maximally at 537–545 nm depending on the source [2]. This 9–17 nm red‑shift provides a spectrally distinct detection window.

Bathochromic Shift
Reported
λₘₐₓ 554 nm (New Fuchsin) Pararosaniline λₘₐₓ: 537–545 nm
Red-shift of ~9–17 nm separates signal from autofluorescence, improving multiplexed IHC signal-to-noise.
Cytophotometric confirmation by Schulte et al. (1989); solution spectra from commercial catalogues.
spectrophotometry dye characterization microspectrophotometry

Reverse-Phase TLC Identity Confirmation

Reverse‑phase TLC using methanol/ammonium hydroxide/water (25:10:65) resolves the four basic fuchsin homologs with Rf values of 0.54 (pararosaniline), 0.41 (rosaniline), 0.31 (magenta II), and 0.19 (new fuchsin) [1]. The Rf of 0.19 for New Fuchsin is uniquely low among the homologs, providing a simple, low‑cost method for identity verification and purity assessment.

Reverse-Phase TLC Identity
Head-to-head
Rf 0.19 (New Fuchsin) Pararosaniline 0.54; Rosaniline 0.41; Magenta II 0.31
Uniquely low Rf enables rapid, instrument-free lot qualification and adulteration screening.
Methanol/ammonium hydroxide/water (25:10:65) on reverse-phase plates; Nettleton et al. (1979).
thin layer chromatography quality control dye authentication

Staining Suitability: Acid-Fast vs. Feulgen Protocols

New Fuchsin is explicitly reported to be ‘of no value in either aldehyde fuchsin or Feulgen staining methods,’ yet ‘does work well in the bacterial and PAS procedures’ [1]. In acid‑fast staining of mycobacteria, carbolfuchsin prepared from rosaniline or from other basic fuchsins including new fuchsin yields stable, rod‑form staining, whereas pararosaniline‑based formulations produce poor and unstable coloration [2]. This functional divergence means that no single fuchsin homolog is universally optimal; protocol‑specific selection is mandatory.

Staining Suitability
Context-dependent
Valid for acid-fast and PAS; not suitable for Feulgen or aldehyde fuchsin.
Protocol-specific selection required; confirmed performance in bacterial staining, not universal.
Class-level inference from Churukian & Schenk (1983) and Harada et al. (1976).
acid-fast staining Feulgen reaction histochemistry

Schiff-Base Reactivity vs. Iminium Salt Inertness

New Fuchsin free base (CAS 25739‑74‑6) contains a reactive imine group that directly participates in Schiff‑base formation with aldehydes, a reaction foundational to the Feulgen stain and other aldehyde‑detection methods [1]. The corresponding chloride salt (CAS 3248‑91‑7, New Fuchsin(1+)) exists as a protonated iminium ion that lacks the nucleophilic imine nitrogen required for this condensation [2]. While the salt form can be converted to the free base by deprotonation, the as‑supplied free base eliminates this pre‑activation step, reducing protocol variability.

Schiff-Base Reactivity
Context-dependent
Free imine: directly reactive with aldehydes Chloride salt: iminium ion; requires deprotonation
Free base eliminates pre-activation step, reducing protocol variability for aldehyde-detection methods.
Chemical classification from ChEBI; experimental kinetic data not available.
Schiff base histochemistry Feulgen reaction

Validated Applications for New Fuchsin Free Base


Acid-Fast Bacilli Staining

New Fuchsin free base, converted to its carbolfuchsin working solution, provides stable acid‑fast staining of mycobacteria in rod form, as demonstrated by Harada et al. (1976) [1]. Unlike pararosaniline‑dominant basic fuchsin lots that yield poor and unstable bacillary coloration, New Fuchsin‑based formulations maintain staining integrity through the decolorization step, making it a preferred choice for Ziehl‑Neelsen protocols in clinical mycobacteriology laboratories.

Photosensitizer Precursor for Photodynamic Therapy

The free base form with >95 % purity, achievable through preparative chromatography as described by Montes de Oca et al. (2010) [2], serves as a defined starting material for synthesizing brominated triarylmethane derivatives investigated as photodynamic therapy agents. The elimination of 28 % homolog contamination ensures that photophysical characterization (singlet oxygen quantum yield, lipophilicity, aggregation behavior) is attributed to a single molecular entity, meeting the reproducibility requirements of preclinical photosensitizer development.

Schiff-Base Histochemical Aldehyde Detection

Because New Fuchsin free base possesses the requisite imine functionality for direct condensation with tissue aldehydes [3], it is employed in Schiff‑based histochemical protocols (e.g., PAS and Feulgen variants) where the free base form is preferred to avoid the pre‑activation step required for the chloride salt. Procurement of the free base reduces one variable in the staining workflow and is aligned with ECCLS dye standardization recommendations [4].

Reverse-Phase TLC Authentication

The uniquely low Rf value of 0.19 on reverse‑phase TLC (methanol/ammonium hydroxide/water, 25:10:65) enables rapid, low‑infrastructure confirmation of dye identity and detection of adulteration with lower‑homolog fuchsin species [5]. This application is directly relevant to regulatory laboratories verifying dye composition in food, pharmaceuticals, and histological reagents, where mislabeling has been documented as a source of inter‑laboratory variability.

Application
Selection Property
Validation Focus
Acid-fast staining research
Single-entity free base for stable carbolfuchsin preparation
Mycobacterial staining integrity after decolorization; reported rod-form morphology
Photodynamic research precursor
High-purity single chromogen for defined derivative synthesis
Photophysical characterization (singlet oxygen yield, aggregation) attributed to one molecular entity
Schiff-base aldehyde detection
Free imine functionality for direct condensation
Protocol standardization without deprotonation; alignment with dye standardization recommendations
Dye authentication by TLC
Distinctive reverse-phase retention behavior
Identity confirmation and detection of lower-homolog adulteration in regulatory or QC laboratories

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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